Cas no 1932576-99-2 (rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid)

Technical Introduction: rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid is a chiral azetidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functionality. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of peptidomimetics and constrained amino acid analogs. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, while the methyl substitution at the 4-position introduces steric constraints useful for modulating conformational properties. Its rigid azetidine scaffold is advantageous for designing bioactive molecules with improved metabolic stability. The racemic mixture allows for versatile applications in medicinal chemistry and asymmetric synthesis.
rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid structure
1932576-99-2 structure
商品名:rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid
CAS番号:1932576-99-2
MF:C10H17NO4
メガワット:215.24628329277
CID:6279862
PubChem ID:130942964

rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1932576-99-2
    • EN300-27730740
    • rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid
    • インチ: 1S/C10H17NO4/c1-6-5-7(8(12)13)11(6)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)/t6-,7-/m1/s1
    • InChIKey: SZFDJSLFSMVIOM-RNFRBKRXSA-N
    • ほほえんだ: O(C(C)(C)C)C(N1[C@@H](C(=O)O)C[C@H]1C)=O

計算された属性

  • せいみつぶんしりょう: 215.11575802g/mol
  • どういたいしつりょう: 215.11575802g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 282
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27730740-0.25g
rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid
1932576-99-2
0.25g
$1551.0 2023-05-25
Enamine
EN300-27730740-5.0g
rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid
1932576-99-2
5g
$4890.0 2023-05-25
Enamine
EN300-27730740-10.0g
rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid
1932576-99-2
10g
$7250.0 2023-05-25
Enamine
EN300-27730740-0.5g
rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid
1932576-99-2
0.5g
$1619.0 2023-05-25
Enamine
EN300-27730740-0.1g
rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid
1932576-99-2
0.1g
$1484.0 2023-05-25
Enamine
EN300-27730740-1.0g
rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid
1932576-99-2
1g
$1686.0 2023-05-25
Enamine
EN300-27730740-2.5g
rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid
1932576-99-2
2.5g
$3304.0 2023-05-25
Enamine
EN300-27730740-0.05g
rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid
1932576-99-2
0.05g
$1417.0 2023-05-25

rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid 関連文献

rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acidに関する追加情報

Research Brief on rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid (CAS: 1932576-99-2)

The compound rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid (CAS: 1932576-99-2) has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to synthesize the latest findings on this molecule, focusing on its synthesis, biological activity, and potential therapeutic uses.

Recent studies have highlighted the significance of azetidine derivatives in medicinal chemistry, particularly as constrained scaffolds that can enhance the pharmacokinetic properties of drug candidates. The rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid serves as a key intermediate in the synthesis of more complex molecules, including protease inhibitors and modulators of protein-protein interactions. Its stereochemistry and functional groups make it a versatile building block for the development of novel therapeutics.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of this compound using a chiral pool approach, achieving high enantiomeric purity. The researchers emphasized its utility in the construction of peptidomimetics, which are increasingly important in targeting undruggable proteins. The tert-butoxycarbonyl (Boc) protecting group was found to be crucial for the stability of the intermediate during subsequent synthetic steps.

In terms of biological activity, preliminary in vitro assays have shown that derivatives of rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid exhibit moderate inhibitory effects on certain serine proteases implicated in inflammatory diseases. However, further optimization is required to improve potency and selectivity. Computational modeling studies have also suggested that the methyl group at the 4-position of the azetidine ring may contribute to enhanced binding affinity by filling a hydrophobic pocket in the target enzymes.

The pharmaceutical industry has shown growing interest in this compound, with several patent applications filed in 2022-2023 covering its use in combination therapies for oncology and autoimmune disorders. One notable application involves its incorporation into PROTAC (proteolysis-targeting chimera) molecules, where it serves as a linker between the target-binding moiety and the E3 ubiquitin ligase-recruiting element.

Despite these promising developments, challenges remain in the large-scale production of this compound with consistent quality. Recent process chemistry studies have focused on optimizing the catalytic asymmetric synthesis to avoid the formation of diastereomeric mixtures. Green chemistry approaches using biocatalysts are also being explored to improve the sustainability of the synthesis.

In conclusion, rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid represents an important building block in modern drug discovery. Its unique structural features and demonstrated utility in various therapeutic contexts make it a compound of significant interest for both academic researchers and pharmaceutical developers. Future research directions may include exploring its applications in targeted protein degradation and the development of more efficient synthetic routes.

おすすめ記事

推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd